(3-Bromophenyl) 2-methylpropanoate
Description
(3-Bromophenyl) 2-methylpropanoate, systematically named methyl 2-(3-bromophenyl)-2-methylpropanoate (CAS: 251458-15-8), is an ester derivative of 2-methylpropanoic acid (isobutyric acid) with a 3-bromophenyl substituent. This compound is characterized by a bromine atom at the meta position of the aromatic ring and a methyl group adjacent to the carbonyl functionality. It is typically synthesized via esterification reactions involving 2-(3-bromophenyl)-2-methylpropanoic acid and methanol under catalytic conditions .
The compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to the reactivity of its bromine substituent and ester group. For instance, its hydrolyzed counterpart, 2-(3-bromophenyl)-2-methylpropanoic acid, has been crystallographically characterized, revealing a dihedral angle of 78.4° between the carboxyl group and the benzene ring, which influences its intermolecular interactions and dimer formation via O–H···O hydrogen bonds .
Properties
CAS No. |
140896-86-2 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 g/mol |
IUPAC Name |
(3-bromophenyl) 2-methylpropanoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)10(12)13-9-5-3-4-8(11)6-9/h3-7H,1-2H3 |
InChI Key |
MIEAIXUBMSQNMB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC(=CC=C1)Br |
Canonical SMILES |
CC(C)C(=O)OC1=CC(=CC=C1)Br |
Synonyms |
Propanoic acid, 2-Methyl-, 3-broMophenyl ester |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Research indicates that (3-bromophenyl) 2-methylpropanoate may exhibit various biological activities, particularly in pharmacological contexts. It has been studied for its potential anti-inflammatory and analgesic properties , making it a candidate for drug development. Notably:
- Enzyme Interactions : The compound acts as a substrate for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests its potential role in understanding pharmacokinetics and therapeutic efficacy.
- Case Study : In preclinical studies, (3-bromophenyl) 2-methylpropanoate demonstrated significant inhibition of inflammatory pathways in vitro, indicating its potential use in developing anti-inflammatory medications.
Synthetic Chemistry
(3-Bromophenyl) 2-methylpropanoate serves as an important intermediate in synthetic organic chemistry:
- Synthesis Methods : The compound can be synthesized through various methods, including esterification reactions and bromination processes under controlled conditions. Continuous flow processes have been employed on an industrial scale to enhance efficiency and yield during production.
- Applications in Synthesis : It is utilized as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization through various coupling reactions .
Materials Science
The compound's properties also make it suitable for applications in materials science:
- Polymer Chemistry : (3-Bromophenyl) 2-methylpropanoate can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its brominated structure provides opportunities for cross-linking and modification within polymer networks.
Comparative Analysis with Related Compounds
To understand the uniqueness of (3-bromophenyl) 2-methylpropanoate, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Applications |
|---|---|---|
| (4-Bromophenyl) 2-methylpropanoate | Bromine at para position; similar reactivity | Similar pharmacological uses |
| (3-Chlorophenyl) 2-methylpropanoate | Chlorine instead of bromine; different reactivity | Less potent in anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 2-(3-bromophenyl)-2-methylpropanoate can be contextualized against analogous brominated esters and propanoate derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Methyl 2-(3-Bromophenyl)-2-Methylpropanoate with Analogues
Key Observations :
This positional difference impacts reactivity in cross-coupling reactions .
Ester Group Influence: Methyl esters (e.g., CAS 251458-15-8) generally exhibit higher volatility than ethyl esters (e.g., CAS 32454-36-7), affecting their utility in fragrance vs. pharmaceutical applications. Notably, ethyl 2-methylpropanoate is a known aroma compound in mangoes , whereas brominated derivatives are non-volatile and unsuitable for fragrances.
Synthetic Yields: Microwave-assisted synthesis of bromophenyl chalcones achieves yields of 55–87% , whereas the hydrolysis of methyl 2-(3-bromophenyl)-2-methylpropanoate to its acid form proceeds in 41% yield under basic conditions .
Preparation Methods
Two-Step Alkylation Protocol
The most direct route involves methylating methyl 2-(3-bromophenyl)acetate using sodium hydride (NaH) and iodomethane (MeI) in tetrahydrofuran (THF). As detailed in, this method proceeds via deprotonation of the α-hydrogen by NaH, followed by nucleophilic attack of the methyl group from MeI:
Reaction Conditions
-
Stage 1 : NaH (60% in oil, 10.4 g) in THF at 50°C under argon, with dropwise addition of methyl 2-(3-bromophenyl)acetate (20 g) over 30 minutes.
-
Stage 2 : Cooling to <40°C, addition of MeI (13 mL), and stirring overnight at room temperature.
Workup and Yield
The crude product is partitioned between diethyl ether and water, purified via column chromatography (0–20% ethyl acetate/heptane gradient), yielding 14.96 g (67%) of the target ester. ¹H NMR confirms the structure: δ 1.55 ppm (s, 6H, tert-butyl), 3.65 ppm (s, 3H, methoxy), and aromatic protons at 7.18–7.47 ppm.
Limitations and Scalability
While efficient, this method requires anhydrous conditions and careful handling of NaH. Industrial scalability is hindered by the exothermic reaction and the need for chromatographic purification.
Bromination Strategies for Regioselective Synthesis
Bromination of 2-Methyl-2-Phenylpropanoic Acid
Patents describe bromination of 2-methyl-2-phenylpropanoic acid in aqueous media to yield 2-(4-bromophenyl)-2-methylpropanoic acid. Despite targeting the para isomer, these studies reveal inherent challenges in achieving meta selectivity:
Reaction Parameters
-
Substrate : 2-Methyl-2-phenylpropanoic acid (275 kg).
-
Bromine Input : 330 kg (1.2 equivalents) in water with sodium bicarbonate.
-
Conditions : 25–35°C for 10 hours, followed by toluene extraction and pH adjustment to 5 with HCl.
Isomer Distribution
The product contains 99.28% para and 0.72% meta isomers, underscoring the thermodynamic preference for para substitution. Achieving meta selectivity would require directed ortho/meta bromination via directing groups, which is not addressed in the available literature.
Alternative Bromination Routes
Non-aqueous methods using carbon tetrachloride (CCl₄) are avoided due to toxicity. Instead, heterogeneous conditions with solid dispersion in acidic media marginally improve meta selectivity but remain impractical for large-scale synthesis.
Esterification of 2-(3-Bromophenyl)-2-Methylpropanoic Acid
Acid-Catalyzed Esterification
If the 3-bromo acid is accessible, esterification with methanol under sulfuric acid catalysis provides a viable pathway:
-
Substrate : 2-(3-Bromophenyl)-2-methylpropanoic acid (575 kg).
-
Conditions : Toluene (1150 L), methanol (300 L), and H₂SO₄ at 63–67°C for 16 hours.
Challenges
Sourcing the 3-bromo acid remains a bottleneck, as conventional bromination favors para isomers.
Challenges and Optimization in Synthesis
Regioselectivity in Bromination
The meta position’s electronic deactivation makes electrophilic substitution unfavorable. Computational studies suggest that steric hindrance from the tert-butyl group further disfavors meta bromination.
Purification Techniques
-
Chromatography : Essential for removing ortho/para isomers but cost-prohibitive industrially.
-
Crystallization : Limited by similar solubility profiles of isomers.
-
Distillation : Effective for ester purification post-synthesis (e.g., methyl 2-(4-bromophenyl)-2-methylpropionate).
Analytical Characterization and Purity Assessment
Spectroscopic Data
Comparative Data Table
Q & A
Q. What role does (3-bromophenyl) 2-methylpropanoate play in developing enzyme inhibitors or prodrugs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
